5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine
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Overview
Description
5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with bromine and chlorine atoms attached at specific positions. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine precursors.
Bromination and Chlorination: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. Common reagents for these reactions include bromine (Br2) and chlorine (Cl2) or their respective derivatives.
Cyclization: The pyridine and pyrimidine rings are fused together through cyclization reactions, often under acidic or basic conditions to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an antagonist of the human chemokine receptor CXCR2, inhibiting the signaling pathways involved in inflammation and immune response . The compound’s structure allows it to bind to the active site of the target, blocking its activity and modulating the biological response.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidine: The parent compound without halogen substitutions.
5-Bromo-2,4-dichloropyrimidine: A similar compound with a pyrimidine ring instead of a pyridopyrimidine structure.
4,6-Dichloropyrido[3,4-d]pyrimidine: Another derivative with different halogen substitutions.
Uniqueness
5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is unique due to its specific halogenation pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H2BrCl2N3 |
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Molecular Weight |
278.92 g/mol |
IUPAC Name |
5-bromo-2,4-dichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-3-1-11-2-4-5(3)6(9)13-7(10)12-4/h1-2H |
InChI Key |
HIKSBBGIMKDHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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